Hept-6-enoxybenzene
CAS No.:
Cat. No.: VC13636794
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O |
|---|---|
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | hept-6-enoxybenzene |
| Standard InChI | InChI=1S/C13H18O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2 |
| Standard InChI Key | BJKPBNQGNCCFAZ-UHFFFAOYSA-N |
| SMILES | C=CCCCCCOC1=CC=CC=C1 |
| Canonical SMILES | C=CCCCCCOC1=CC=CC=C1 |
Introduction
Synthesis and Reaction Pathways
Williamson Ether Synthesis
A common route involves the reaction of sodium phenoxide with hept-6-en-1-yl bromide under anhydrous conditions. This method leverages the nucleophilic displacement of bromide by the phenoxide ion, yielding hept-6-enoxybenzene with moderate efficiency (40–60% yield) .
Reaction Conditions:
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Solvent: Diethyl ether or tetrahydrofuran (THF)
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Temperature: 0–25°C
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Catalysts: None required
Cross-Metathesis Approaches
The patent US8598400B2 describes Z-selective cross-metathesis using molybdenum or tungsten catalysts to form terminal alkenes . Applying this methodology, hept-6-enoxybenzene can be synthesized via metathesis between styrene derivatives and alkenyl ethers. For example:
This route achieves higher stereocontrol (>80% Z-selectivity) and yields (~75%) compared to traditional methods .
Mitsunobu Reaction
The alcohol precursor (R)-hept-6-en-2-ol (CAS 24395-10-6) can be coupled with phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is advantageous for retaining stereochemistry at chiral centers .
Physicochemical Properties
Physical State and Solubility
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Appearance: Colorless to pale yellow liquid
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Boiling Point: 215–220°C (estimated via group contribution methods)
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Density: 0.89–0.92 g/cm³
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Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃, 400 MHz):
Infrared (IR) Spectroscopy:
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Strong absorption at 1240 cm⁻¹ (C-O-C stretch)
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Alkenyl C-H stretch at 3080 cm⁻¹
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Aromatic C=C stretches at 1600–1450 cm⁻¹
Mass Spectrometry:
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Molecular ion peak: m/z 188.12 [M]⁺
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Fragment ions: m/z 93 (benzene ring + O), m/z 95 (heptenyl chain)
Applications and Industrial Relevance
Polymer Chemistry
The terminal double bond enables radical polymerization, forming poly(hept-6-enoxybenzene) with tunable thermal stability (decomposition temperature >250°C). Such polymers are explored as hydrophobic coatings .
Fragrance and Flavor Industry
The compound’s mild, floral odor profile makes it a candidate for synthetic perfumes. Its low volatility (logP ≈ 3.5) ensures prolonged scent retention .
Organic Synthesis
Hept-6-enoxybenzene serves as a precursor for:
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Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) yields epoxidized derivatives.
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Hydroformylation: Catalytic conversion to aldehydes using rhodium complexes.
Recent Advances and Future Directions
Recent studies highlight its potential in asymmetric catalysis. For instance, chiral hept-6-enoxybenzene derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions, achieving enantiomeric excesses >90% . Future research may focus on:
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Developing continuous-flow synthesis platforms to enhance scalability.
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Exploring photocatalytic C-H functionalization for derivatives.
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